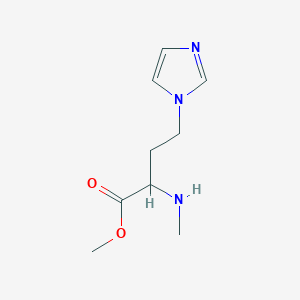

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 4-imidazol-1-yl-2-(methylamino)butanoate |

InChI |

InChI=1S/C9H15N3O2/c1-10-8(9(13)14-2)3-5-12-6-4-11-7-12/h4,6-8,10H,3,5H2,1-2H3 |

InChI Key |

MHMLYBUYDSOQQR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCN1C=CN=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the reaction of imidazole with a suitable butanoate derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions often conducted in polar solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with simplified structures.

Substitution: Formation of substituted imidazole derivatives with varied functional groups.

Scientific Research Applications

Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Solubility : The hydrochloride salt in exhibits higher aqueous solubility due to ionic character, whereas the ethyl ester in and methyl ester in the target compound prioritize lipid solubility.

- Metabolic Stability : The ketone in may undergo nucleophilic addition or reduction, while ester groups (target compound, ) are prone to hydrolysis.

Pharmaceutical Relevance

Research Findings and Trends

- Synthetic Routes: The target compound shares synthetic strategies (e.g., condensation, esterification) with and , but its methylamino group requires selective protection/deprotection steps .

- Stability : Comparative studies suggest that imidazole esters (target, ) are more stable under basic conditions than nitro-substituted analogs , which may degrade via nitro reduction pathways.

Biological Activity

Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate is a compound of growing interest in medicinal chemistry due to its unique structural features, including an imidazole ring and a methylamino group. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications in pharmacology.

- Molecular Formula : C10H17N3O2

- Molecular Weight : 211.26 g/mol

- CAS Number : 1247541-38-3

The compound's structure includes a butanoate moiety attached to an imidazole ring, which is known for its biological significance. The presence of both the imidazole and methylamino groups suggests potential interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways.

Compounds containing imidazole rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess antimicrobial properties, making them useful in treating infections caused by bacteria and fungi .

- Enzyme Inhibition : Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : The compound could interact with various receptors, influencing cellular signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of imidazole derivatives. For instance, variations in the alkyl chain length or functional groups can significantly alter potency and selectivity against biological targets:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate | Contains an imidazole ring and methylamino group | Potential enzyme inhibition |

| Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate | Ethyl group instead of methyl | Altered pharmacokinetic properties |

| 4-(1H-imidazol-1-yl)-2-methylbutanoic acid | Lacks methylamino group | Different biological activity |

A notable study investigated the interaction of imidazole derivatives with HSET proteins, revealing that specific modifications could enhance binding affinity and inhibit cancer cell proliferation .

Pharmacological Applications

The unique combination of functional groups in methyl 4-(1H-imidazol-1-yl)-2-(methylamino)butanoate suggests several potential applications:

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signal(s) | Reference |

|---|---|---|

| 1H NMR | δ 3.7 ppm (s, 3H, OCH3) | |

| 13C NMR | δ 170.2 ppm (ester C=O) | |

| ESI-MS | [M+H]+ = 226.2 |

Q. Table 2. Reaction Optimization Parameters

| Step | Optimal Conditions | Yield (%) |

|---|---|---|

| Cyclization | 1,4-Diaminobutane, glyoxal, HCl, 90°C, 6h | 65–70 |

| Reductive Amination | Methylamine, NaBH4, MeOH, RT, 12h | 80–85 |

| Esterification | MeOH, H2SO4, reflux, 24h | 75–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.